An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic acid (CAS: 158580-93-9)
An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic acid (CAS: 158580-93-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. This document consolidates available physicochemical data, outlines a representative synthetic protocol, and discusses its potential applications, with a focus on its role as a building block in medicinal chemistry.
Core Physicochemical Properties
3-Chloro-4-(trifluoromethoxy)benzoic acid is a white to off-white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O₃ | [2][3] |
| Molecular Weight | 240.56 g/mol | [2][4][5] |
| Melting Point | 108-110 °C | [6] |
| Boiling Point | 258.9 °C at 760 mmHg | [7][8] |
| Solubility | Soluble in organic solvents; moderately soluble in water. | [1] |
| Appearance | White to off-white crystal powder | [1][7] |
Synthesis and Purification
Experimental Protocol: Representative Synthesis
Reaction: Williamson Ether Synthesis followed by Hydrolysis.
This proposed two-step synthesis involves the reaction of a substituted phenol with a chlorobenzonitrile, followed by hydrolysis of the nitrile to a carboxylic acid.
Materials:
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4-Chloro-3-cyanophenol
-
Trifluoromethyl iodide
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Sodium hydroxide
-
Hydrochloric acid
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Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile
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To a solution of 4-chloro-3-cyanophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Cool the reaction mixture to 0 °C and bubble trifluoromethyl iodide gas through the solution for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-(trifluoromethoxy)benzonitrile.
Step 2: Hydrolysis to 3-Chloro-4-(trifluoromethoxy)benzoic acid
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Dissolve the crude 3-chloro-4-(trifluoromethoxy)benzonitrile in a mixture of ethanol and water.
-
Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.
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The product will precipitate out of the solution.
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Filter the solid, wash with cold water, and dry under vacuum to yield 3-Chloro-4-(trifluoromethoxy)benzoic acid.
Purification Protocol
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford a high-purity crystalline solid.
Caption: Representative synthetic workflow for 3-Chloro-4-(trifluoromethoxy)benzoic acid.
Applications in Research and Drug Development
3-Chloro-4-(trifluoromethoxy)benzoic acid serves as a valuable building block in pharmaceutical research and development. Its utility is highlighted in its application as a reactant in the synthesis of therapeutic compounds.
A notable application is its use in the preparation of muscarinic receptor modulators, as mentioned in patent literature.[9] Muscarinic receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in the treatment of psychiatric and neurological conditions.[9]
While detailed biological activity data for 3-Chloro-4-(trifluoromethoxy)benzoic acid itself is not publicly available, its role as a precursor suggests that the trifluoromethoxy and chloro-substituted phenyl moiety is a desirable pharmacophore for incorporation into more complex drug candidates. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability of drug molecules.
Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.
Safety and Handling
3-Chloro-4-(trifluoromethoxy)benzoic acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | C9H6ClF3O3 | CID 58149887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. 158580-93-9 Cas No. | 3-Chloro-4-(trifluoromethoxy)benzoic acid | Apollo [store.apolloscientific.co.uk]
